1-[(S)-1-Phenylethyl]piperidine-4-one
Overview
Description
1-[(S)-1-Phenylethyl]piperidine-4-one is a chiral compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many natural and synthetic compounds. The presence of the chiral center at the 1-position of the phenylethyl group imparts stereochemical properties to the molecule, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(S)-1-Phenylethyl]piperidine-4-one can be synthesized through several methods. One common approach involves the catalytic hydrogenation of pyridine derivatives. For instance, the hydrogenation of pyridine using a molybdenum disulfide catalyst can yield piperidine derivatives . Another method involves the enantioselective catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate .
Industrial Production Methods: Industrial production of piperidine derivatives often involves the use of high-pressure hydrogenation reactors and specialized catalysts to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly influence the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(S)-1-Phenylethyl]piperidine-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine-4-one derivatives, while reduction can produce various substituted piperidines .
Scientific Research Applications
1-[(S)-1-Phenylethyl]piperidine-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(S)-1-Phenylethyl]piperidine-4-one involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division and cancer progression . The compound may also interact with neurotransmitter receptors, influencing neurological functions .
Comparison with Similar Compounds
Piperidine: A simpler analog without the phenylethyl group.
Pyridine: A structurally related compound with a nitrogen atom in the ring.
Piperine: An alkaloid found in black pepper with a piperidine moiety.
Uniqueness: 1-[(S)-1-Phenylethyl]piperidine-4-one is unique due to its chiral center and the presence of the phenylethyl group, which imparts distinct stereochemical and biological properties. This makes it a valuable compound for studying stereochemistry and developing chiral drugs .
Properties
IUPAC Name |
1-[(1S)-1-phenylethyl]piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11(12-5-3-2-4-6-12)14-9-7-13(15)8-10-14/h2-6,11H,7-10H2,1H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVAHHCNEWIUMV-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463702 | |
Record name | CTK4H6538 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36482-37-8 | |
Record name | CTK4H6538 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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